
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate is a synthetic organic compound known for its applications in various scientific fields. It is often used in research due to its unique chemical properties and potential biological activities.
准备方法
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of 4-(3-chlorobenzoyl)piperazine-1-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
化学反应分析
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often employed as a reagent in organic synthesis and as a tool for studying biological processes.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters: These compounds share the 2,5-dioxopyrrolidin-1-yl moiety but have different functional groups attached, resulting in distinct reactivity and applications.
属性
分子式 |
C16H16ClN3O5 |
|---|---|
分子量 |
365.77 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 4-(3-chlorobenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H16ClN3O5/c17-12-3-1-2-11(10-12)15(23)18-6-8-19(9-7-18)16(24)25-20-13(21)4-5-14(20)22/h1-3,10H,4-9H2 |
InChI 键 |
KYPHYKJNFMMRHE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B13895588.png)
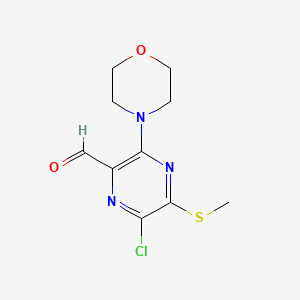
![N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide](/img/structure/B13895593.png)


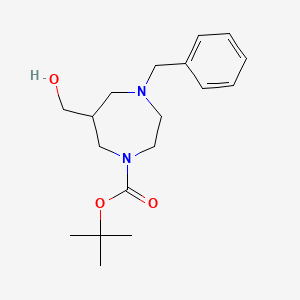
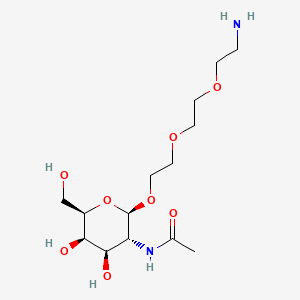

![tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B13895628.png)
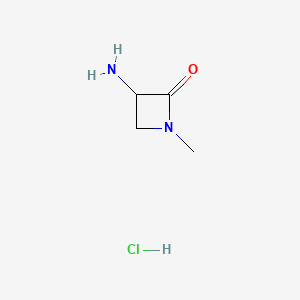
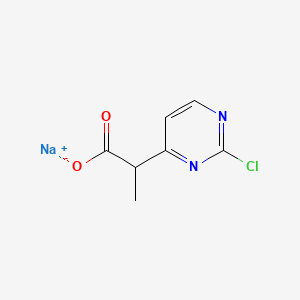
![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
![Sodium;3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13895664.png)
![tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride](/img/structure/B13895665.png)
